molecular formula C16H21N3O2 B5571962 N-cyclohexyl-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide

N-cyclohexyl-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide

Cat. No.: B5571962
M. Wt: 287.36 g/mol
InChI Key: NEZDLRZPADIBSB-GZTJUZNOSA-N
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Description

N-cyclohexyl-N’-[(E)-(4-methylphenyl)methylideneamino]oxamide is an organic compound with the molecular formula C18H25N3O2 It is a derivative of oxamide, characterized by the presence of a cyclohexyl group and a 4-methylphenyl group linked through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-[(E)-(4-methylphenyl)methylideneamino]oxamide typically involves the reaction of cyclohexylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of N-cyclohexyl-N’-[(E)-(4-methylphenyl)methylideneamino]oxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-[(E)-(4-methylphenyl)methylideneamino]oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides and other derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxamides, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclohexyl-N’-[(E)-(4-methylphenyl)methylideneamino]oxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-[(E)-(4-methylphenyl)methylideneamino]oxamide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide
  • N-cyclohexyl-N’-[(E)-(4-chlorophenyl)methylideneamino]oxamide
  • N-cyclohexyl-N’-[(E)-(4-bromophenyl)methylideneamino]oxamide

Uniqueness

N-cyclohexyl-N’-[(E)-(4-methylphenyl)methylideneamino]oxamide is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-7-9-13(10-8-12)11-17-19-16(21)15(20)18-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,18,20)(H,19,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZDLRZPADIBSB-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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